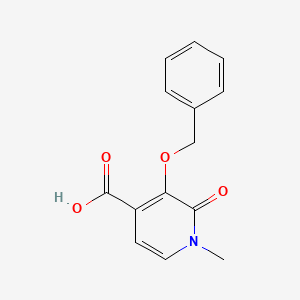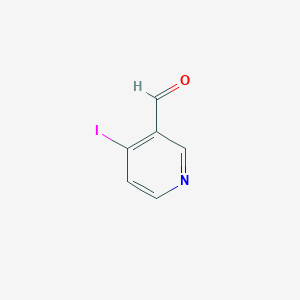![molecular formula C9H17NO5 B3245542 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid CAS No. 1696224-11-9](/img/structure/B3245542.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
描述
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid: is a chemical compound with the molecular formula C9H17NO5. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
作用机制
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions .
Mode of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . The Boc group is a common protecting group used in peptide synthesis, which prevents unwanted side reactions .
Biochemical Pathways
As a derivative of amino acids, it may be involved in protein synthesis and other amino acid-related biochemical pathways .
Result of Action
As a derivative of amino acids, it may have roles in protein synthesis and regulation of biochemical reactions .
生化分析
Biochemical Properties
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction is essential for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, releasing the active amino acid, which can then participate in cellular processes. This release can affect cell signaling pathways by providing necessary substrates for protein synthesis and other metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to the amino group of amino acids, protecting them from unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to release the free amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions but can degrade under acidic or basic conditions. Over time, the Boc group can be hydrolyzed, releasing the active amino acid. This degradation can affect the compound’s ability to protect amino acids during peptide synthesis, leading to potential changes in the resulting peptides’ structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as disruption of normal cellular functions and metabolic processes. These effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as transaminases and deaminases, which are responsible for the removal and transfer of amino groups. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s function in protecting amino acids during peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its protective effects on amino acids. This localization is essential for ensuring the correct sequence and structure of peptides during synthesis, as well as for maintaining overall cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The general reaction scheme is as follows:
-
Protection of Amine:
- React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., THF) at ambient temperature.
- The reaction yields the Boc-protected amine.
-
Industrial Production Methods:
- Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid undergoes various chemical reactions, including:
-
Deprotection:
- The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol .
- The deprotection reaction yields the free amine.
-
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: Free amine.
Substitution: Substituted amine derivatives.
科学研究应用
Chemistry:
- Used as a protecting group for amines in organic synthesis to prevent unwanted reactions during multi-step synthesis .
Biology:
- Utilized in the synthesis of peptides and proteins where temporary protection of amine groups is required .
Medicine:
- Employed in the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial .
Industry:
相似化合物的比较
- N-(tert-Butoxycarbonyl)-3-methoxyalanine
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid
Comparison:
- Uniqueness: 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid is unique due to its specific structure and the presence of both a Boc-protected amine and a methoxy group. This combination allows for selective reactions and applications in organic synthesis .
- Similarities: Similar compounds also contain Boc-protected amine groups and are used in organic synthesis for similar purposes .
属性
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFAPMRAFUTCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3245466.png)






![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)




